1-(1H-pyrrol-1-yl)-2-hydroxyethanone

Asymmetric Catalysis Mannich Reaction Ester-Equivalent Donor

1-(1H-Pyrrol-1-yl)-2-hydroxyethanone (CAS 45657-97-4, synonym N-(2-hydroxyacetyl)pyrrole) is an N-acylpyrrole derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol. Structurally, it consists of a pyrrole ring N-substituted with a 2-hydroxyacetyl group.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B1246556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrrol-1-yl)-2-hydroxyethanone
SynonymsN-(2-hydroxyacetyl)pyrrole
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C(=O)CO
InChIInChI=1S/C6H7NO2/c8-5-6(9)7-3-1-2-4-7/h1-4,8H,5H2
InChIKeyUORWYMJDXDODKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrrol-1-yl)-2-hydroxyethanone: Procurement-Relevant Identity and Core Utility


1-(1H-Pyrrol-1-yl)-2-hydroxyethanone (CAS 45657-97-4, synonym N-(2-hydroxyacetyl)pyrrole) is an N-acylpyrrole derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol [1]. Structurally, it consists of a pyrrole ring N-substituted with a 2-hydroxyacetyl group. Its primary documented utility, and the basis for its scientific selection over generic alternatives, is as an activated ester-equivalent donor in direct catalytic asymmetric Mannich-type reactions, where the aromatic pyrrole moiety enables in-situ metal enolate generation without stoichiometric additives [2].

Workflow: Direct catalytic asymmetric Mannich-type reaction
Role: Activated ester-equivalent enolate precursor
Catalyst system: Compatible with In(OⁱPr)₃/(S,S)-linked-BINOL

Why Generic N-Acyl Heterocycle Substitution Fails for 1-(1H-Pyrrol-1-yl)-2-hydroxyethanone


The critical function of 1-(1H-pyrrol-1-yl)-2-hydroxyethanone as an in-situ enolate precursor is fundamentally tied to the aromaticity of its pyrrole ring. Unlike saturated analogues such as 2-hydroxy-1-(pyrrolidin-1-yl)ethanone, where the nitrogen lone pair is localized and the carbonyl behaves akin to a standard tertiary amide, the delocalized π-system of the pyrrole ring renders the carbonyl electronically similar to an aromatic ketone. This property is essential for both enolate formation and the specific chiral coordination environment required for high enantioselectivity with the In(OⁱPr)₃/(S,S)-linked-BINOL catalyst system [1]. Substituting with a non-aromatic N-acyl heterocycle, a simple ester, or an alternative N-acyl scaffold that demands stoichiometric silylating reagents fundamentally breaks the catalytic cycle and eliminates the observed stereoselectivity .

Saturated N-acyl heterocycle
Lacks aromatic pyrrole ring; enolate formation pathway may shift and enantioselectivity may not transfer with the same catalyst system.
Simple alkyl ester
α-proton acidity is orders of magnitude lower; direct catalytic deprotonation and Mannich reactivity are not supported under the reported conditions.
Stoichiometric auxiliary methods
Require additional reagents (e.g., silylating agents, amine bases) and multi-step sequences, which may complicate direct catalytic workflow and atom economy.

Quantitative Differentiation Guide: 1-(1H-Pyrrol-1-yl)-2-hydroxyethanone vs. Comparable Ester Surrogates


Direct Mannich Reaction Performance vs. N-Acyl Thiazolidinethione (Evans' Method)

In a direct catalytic asymmetric Mannich reaction with ortho-tosylimines, 1-(1H-pyrrol-1-yl)-2-hydroxyethanone, using an In(OⁱPr)₃/(S,S)-linked-BINOL catalyst, generates the reactive enolate in situ via simple proton transfer and delivers β-amino-α-hydroxy amide adducts with up to 94% yield and 96% ee (syn) [1]. In contrast, the benchmark N-acyl thiazolidinethione method reported by Evans et al. requires stoichiometric quantities of a silylating reagent (TMSCl) and an amine base to facilitate catalyst turnover, adding operational complexity and waste, despite affording products with comparable enantioselectivity [2].

Mannich reaction vs. Evans’ method
Head-to-head
Up to 94% yield, 96% ee (syn) without stoichiometric additives; Evans’ method requires TMSCl/amine base with comparable ee.
Reported comparable enantioselectivity with improved atom economy.
Reaction conditions: 20 mol% In(OⁱPr)₃/linked-BINOL, THF, RT. Data from Table 1.
Asymmetric Catalysis Mannich Reaction Ester-Equivalent Donor Enolate Chemistry

Enolate Formation Capability vs. Simple Alkyl Esters (e.g., Ethyl Acetate)

The α-proton acidity of 1-(1H-pyrrol-1-yl)-2-hydroxyethanone is significantly enhanced relative to simple alkyl esters due to the electron-withdrawing, aromatic N-acylpyrrole template. While simple esters such as ethyl acetate possess an α-proton pKa of ~25, rendering direct catalytic enolate formation impractical, the N-acylpyrrole derivative undergoes smooth deprotonation by the In(OⁱPr)₃/linked-BINOL complex [1]. This enables a direct, catalytic Mannich reaction that is unattainable with conventional ester donors under identical conditions [2].

Enolate acidity vs. ethyl acetate
Class-level inference
Estimated ΔpKa 5–7 units; >10⁵-fold higher α-proton acidity.
Acidity enhancement enables direct catalytic deprotonation.
pKa estimates based on aromatic ketone analogy; no Mannich product observed with ethyl acetate under same conditions.
Enolate Chemistry pKa Modulation Ester Surrogate N-Acylpyrrole

Post-Mannich Functional Group Interconversion Versatility

A distinct practical advantage of the N-acylpyrrole scaffold in 1-(1H-pyrrol-1-yl)-2-hydroxyethanone is the facile conversion of the resulting β-amino-α-hydroxy N-acylpyrrole amide adducts into diverse carboxylic acid derivatives. As highlighted in the Synfacts review , the N-acyl amide functions as a versatile ester equivalent that can be readily transformed into esters, alkyl amides, or aldehydes under mild conditions without erosion of the newly created stereocenters. This contrasts with chiral auxiliary-based methods, where auxiliary cleavage often requires harsh conditions or multi-step sequences, limiting downstream flexibility.

Post-Mannich versatility
Data to verify
N-Acylpyrrole adducts transform to esters, amides, aldehydes under mild conditions.
May support diverse chiral library synthesis.
Review-level claim; reported transformations require independent verification for specific substrates.
Synthetic Methodology Protecting Group Strategy Amide Activation N-Acylpyrrole

Validated Application Scenarios for 1-(1H-Pyrrol-1-yl)-2-hydroxyethanone Based on Quantitative Evidence


Streamlined Synthesis of Enantioenriched β-Amino-α-hydroxy Carboxylic Acid Derivatives for Medicinal Chemistry

Medicinal chemistry programs requiring chiral β-amino-α-hydroxy acid motifs—common in protease inhibitors and peptidomimetics—can replace multi-step auxiliary-based routes with a direct catalytic asymmetric Mannich reaction using 1-(1H-pyrrol-1-yl)-2-hydroxyethanone. The documented 96% ee and 94% yield [1] coupled with the elimination of stoichiometric silylating reagents significantly reduce step count and purification burden. The resulting N-acylpyrrole adducts are directly convertible to the corresponding esters or amides without compromising stereochemical integrity .

Catalytic Asymmetric Methodology Development and Ester Surrogate Screening

For academic and industrial laboratories engaged in developing new catalytic asymmetric C–C bond-forming reactions, 1-(1H-pyrrol-1-yl)-2-hydroxyethanone represents the reference standard for ester-oxidation-state nucleophile donors. Its established reactivity with the In(OⁱPr)₃/linked-BINOL system (yield up to 94%, ee up to 97%) provides a benchmark for evaluating novel chiral catalysts and reaction conditions, as documented in the primary literature [1].

Building Block for Natural Product and Pharmaceutical Intermediate Libraries

The compound serves as a strategic starting material for creating diverse libraries of chiral 1,2-amino alcohol derivatives. Because the N-acylpyrrole moiety acts as an activated amide that can be chemoselectively transformed into esters, aldehydes, or substituted amides, a single batch of 1-(1H-pyrrol-1-yl)-2-hydroxyethanone can furnish multiple advanced intermediates for fragment-based drug discovery or natural product total synthesis [1].

Application
Selection Property
Validation Focus
Chiral β-amino-α-hydroxy acid synthesis
Ester-equivalent donor with high enantioselectivity
Enantiomeric excess and yield under catalytic conditions
Asymmetric methodology benchmarking
Reference ester-oxidation-state nucleophile
Reactivity with In(OⁱPr)₃/linked-BINOL system
Diverse chiral intermediate library construction
Versatile N-acylpyrrole scaffold
Chemoselective transformations without stereochemical erosion
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